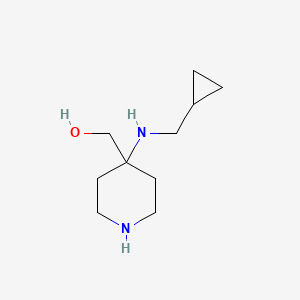

(4-((Cyclopropylmethyl)amino)piperidin-4-yl)methanol

Description

Properties

Molecular Formula |

C10H20N2O |

|---|---|

Molecular Weight |

184.28 g/mol |

IUPAC Name |

[4-(cyclopropylmethylamino)piperidin-4-yl]methanol |

InChI |

InChI=1S/C10H20N2O/c13-8-10(3-5-11-6-4-10)12-7-9-1-2-9/h9,11-13H,1-8H2 |

InChI Key |

REPJGLRFXJMGPR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1CNC2(CCNCC2)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((Cyclopropylmethyl)amino)piperidin-4-yl)methanol typically involves the reaction of piperidine derivatives with cyclopropylmethylamine. One common method includes the following steps:

Starting Material: The synthesis begins with piperidine, which is reacted with cyclopropylmethylamine.

Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent such as tetrahydrofuran (THF) at a controlled temperature.

Hydroxymethylation: The intermediate product is then subjected to hydroxymethylation using formaldehyde and a reducing agent like sodium borohydride to introduce the hydroxymethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(4-((Cyclopropylmethyl)amino)piperidin-4-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.

Reduction: The compound can be reduced to remove the hydroxymethyl group, yielding the corresponding piperidine derivative.

Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in an inert solvent.

Substitution: Halogenating agents like thionyl chloride for converting the amino group to a halide, followed by nucleophilic substitution.

Major Products

Oxidation: (4-((Cyclopropylmethyl)amino)piperidin-4-yl)carboxylic acid.

Reduction: (4-((Cyclopropylmethyl)amino)piperidine.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research indicates that piperidine derivatives often exhibit diverse pharmacological activities. The specific compound has been associated with several potential therapeutic effects:

- Antidepressant Effects : Similar piperidine compounds have shown interactions with neurotransmitter systems, particularly serotonin and norepinephrine, suggesting potential use as antidepressants.

- Analgesic Properties : The compound may modulate pain pathways, indicating possible applications as a pain reliever.

- Antimicrobial Activity : The presence of nitrogen-containing groups is often correlated with antimicrobial effects, making this compound a candidate for further investigation in this area.

Pharmaceutical Development

The anticipated biological activity of (4-((Cyclopropylmethyl)amino)piperidin-4-yl)methanol positions it as a promising lead compound in pharmaceutical development. Its applications include:

- Lead Compound for New Drugs : Due to its pharmacological profile, it could serve as a basis for developing new antidepressants or analgesics.

- Chemical Probes : The compound may act as a chemical probe in biological studies, aiding in the exploration of neurotransmitter systems.

- Research Tools : It can assist in understanding structure-activity relationships within piperidine derivatives, facilitating the design of more effective compounds .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 1-(Cyclopropylmethyl)-piperidin-2-one | Similar piperidine structure | Antidepressant |

| 4-(Cyclobutyl)-piperidin-4-methanol | Different cycloalkane size | Analgesic |

| 1-(2-Hydroxycyclopropyl)-piperidine | Hydroxymethyl group at different position | Antimicrobial |

This table illustrates how variations in structure can lead to different pharmacological profiles, emphasizing the need for continued research into this compound.

Mechanism of Action

The mechanism of action of (4-((Cyclopropylmethyl)amino)piperidin-4-yl)methanol depends on its interaction with biological targets. It may bind to specific receptors or enzymes, altering their activity. The cyclopropylmethylamino group and the hydroxymethyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of “(4-((Cyclopropylmethyl)amino)piperidin-4-yl)methanol” can be contextualized against related piperidine and heterocyclic derivatives. Below is a detailed comparison based on synthesis, substituent effects, and applications:

Research Findings and Implications

- Solubility and Pharmacokinetics: The hydroxymethyl group in “this compound” likely improves water solubility relative to methoxycarbonyl analogs (e.g., compound 6), which are more lipophilic .

- Commercial Viability : The discontinuation of the target compound by CymitQuimica may reflect lower demand compared to KV10.1 inhibitors or carfentanil precursors , which have well-defined therapeutic or synthetic utility .

Biological Activity

(4-((Cyclopropylmethyl)amino)piperidin-4-yl)methanol is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a cyclopropylmethyl amino group and a hydroxymethyl functional group, which may influence its pharmacological properties. Research indicates that structural modifications in piperidine derivatives can lead to significant variations in their bioactivity, making this compound a candidate for further investigation.

The chemical structure of this compound can be summarized as follows:

| Property | Value |

|---|---|

| CAS Number | 13450931 |

| Molecular Formula | C12H19N3O |

| Molecular Weight | 209.29 g/mol |

| IUPAC Name | This compound |

The presence of the hydroxymethyl group may enhance solubility and influence its interaction with biological targets.

Antidepressant Effects

Piperidine derivatives are often studied for their potential antidepressant effects. Research has shown that compounds with similar structures can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. For instance, a study highlighted the role of structural modifications in enhancing the affinity of piperidine derivatives for these neurotransmitter receptors, suggesting that this compound could exhibit similar properties .

Analgesic Properties

The analgesic potential of this compound may arise from its ability to interact with pain signaling pathways. Many piperidine derivatives have been documented to possess analgesic effects, possibly through modulation of opioid receptors or other pain-related neurotransmitter systems .

Antimicrobial Activity

Compounds containing nitrogen groups, such as those found in this compound, are often associated with antimicrobial properties. The biological activity profile suggests that this compound could be explored for its efficacy against various microbial strains .

Understanding the mechanism of action is crucial for evaluating the therapeutic potential of this compound. Interaction studies are essential to elucidate how this compound engages with specific molecular targets, including receptors involved in mood regulation and pain perception.

Case Studies and Research Findings

Several studies have investigated the biological activity of piperidine derivatives, providing insights into their pharmacological profiles:

- Antidepressant Activity : A structural analysis revealed that modifications in piperidine compounds significantly improved their binding affinity to serotonin receptors, suggesting a pathway for developing new antidepressants based on this compound .

- Analgesic Effects : In vitro studies demonstrated that certain piperidine derivatives could effectively inhibit pain pathways, indicating potential applications for this compound as an analgesic agent .

- Antimicrobial Studies : Preliminary investigations into the antimicrobial properties of related compounds have shown promising results, warranting further exploration into the efficacy of this compound against specific pathogens .

Q & A

Q. What are the common synthetic routes for (4-((Cyclopropylmethyl)amino)piperidin-4-yl)methanol, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves multi-step reactions starting from piperidine derivatives. A plausible route includes:

- Step 1 : Functionalization of piperidin-4-ol via nucleophilic substitution with cyclopropylmethylamine, using a polar aprotic solvent (e.g., DMF) and a base (e.g., K₂CO₃) to facilitate amine coupling .

- Step 2 : Hydroxymethylation at the 4-position of the piperidine ring, possibly via Grignard addition or reduction of a carbonyl intermediate (e.g., using NaBH₄ in methanol) .

Q. Optimization Strategies :

- Catalyst Selection : Transition-metal catalysts (e.g., Pd/C for hydrogenation) can improve regioselectivity .

- Solvent Effects : Polar solvents enhance solubility of intermediates, while non-polar solvents may reduce side reactions .

- Temperature Control : Lower temperatures (0–25°C) minimize decomposition during sensitive steps like amine coupling .

Q. What spectroscopic methods are most effective for characterizing the structure of this compound?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion) and detects fragmentation patterns indicative of the hydroxymethyl group .

- X-ray Crystallography : Provides absolute configuration and bond-length data for crystalline derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data regarding the compound’s reactivity?

Methodological Answer:

-

Systematic Validation :

- Reproduce Computational Models : Use DFT (e.g., B3LYP/6-31G*) to recalculate reactivity parameters (e.g., Fukui indices) and compare with initial results .

- Experimental Cross-Check : Perform kinetic studies (e.g., UV-Vis monitoring of reaction rates) under controlled conditions (pH, temperature) to validate predicted nucleophilic/electrophilic sites .

- Data Triangulation : Compare results with structurally analogous compounds (e.g., piperidine derivatives in and ) to identify trends or outliers .

-

Case Example : If computational models predict higher electrophilicity at the piperidine nitrogen but experiments show no reactivity, re-evaluate solvation effects or steric hindrance from the cyclopropylmethyl group .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound, considering its structural analogs?

Methodological Answer:

- Receptor Binding Assays :

- GPCR Targets : Screen for activity against serotonin or dopamine receptors (common targets for piperidine derivatives) using radioligand displacement assays .

- Enzyme Inhibition : Test inhibition of monoamine oxidases (MAOs) or acetylcholinesterase via spectrophotometric methods (e.g., Ellman’s assay) .

- Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa) to assess antiproliferative effects, with dose-response curves (IC₅₀ calculations) .

- Structural-Activity Relationship (SAR) : Compare results with analogs (e.g., ’s chlorophenyl-pyridinylmethanol derivatives) to identify critical substituents .

Q. How can environmental factors (e.g., pH, temperature) influence the stability of this compound in biological assays?

Methodological Answer:

- pH Stability Studies :

- Thermal Stability : Use TGA/DSC to determine melting points and thermal decomposition thresholds, critical for storage conditions .

- Light Sensitivity : Expose the compound to UV-Vis light and track photodegradation using LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.